2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide is a chemical compound characterized by its unique structure that combines a pyrimidine moiety with a sulfonamide group. The compound features a dichloropyrimidine ring, which contributes to its biological activity, and a sulfonamide functional group that is known for its pharmacological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.

The reactions involving 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide typically include nucleophilic substitutions and coupling reactions. For instance, the synthesis often employs nucleophilic aromatic substitution where the sulfonamide acts as a leaving group. The reaction conditions can vary, but common solvents include dichloromethane and various bases such as diisopropylethylamine. The purification of the product usually involves column chromatography to isolate the desired compound from by-products and unreacted materials .

This compound exhibits significant biological activity, particularly as an inhibitor of protein kinases. Studies have shown that derivatives of this compound can selectively inhibit various kinases, making them valuable tools in cancer research and other therapeutic areas. For example, 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide has been investigated for its ability to modulate kinase activity, which is crucial in many signaling pathways associated with cancer progression and other diseases .

The synthesis of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide typically involves several steps:

- Formation of the Pyrimidine Ring: The initial step may involve the synthesis of the 2,5-dichloropyrimidine core through cyclization reactions.

- Amine Coupling: The dichloropyrimidine is then reacted with N-methylbenzenesulfonamide in the presence of a base to facilitate nucleophilic substitution.

- Purification: The crude product is purified using column chromatography techniques to yield pure 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide .

The primary applications of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide lie in medicinal chemistry and drug development. It serves as a scaffold for designing new inhibitors targeting specific protein kinases involved in cancer and other diseases. Additionally, its sulfonamide group enhances solubility and bioavailability, making it suitable for pharmaceutical formulations.

Interaction studies have demonstrated that this compound can bind selectively to various protein kinases, influencing their activity and potentially altering downstream signaling pathways. These studies often utilize techniques such as surface plasmon resonance or mass spectrometry to analyze binding affinities and kinetics. The unique structural features of 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide contribute to its specificity in these interactions .

Several compounds share structural similarities with 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-(piperazin-1-yl)phenylamino)-N-methylbenzene sulfonamide | Contains piperazine moiety | Higher selectivity for certain kinases |

| 4-(methylsulfanyl)-N-(pyrimidin-4-yl)aniline | Sulfanyl group instead of sulfonamide | Different pharmacokinetic properties |

| 5-chloro-N-(pyrimidin-4-yl)aniline | Lacks sulfonamide functionality | Potentially different biological activities |

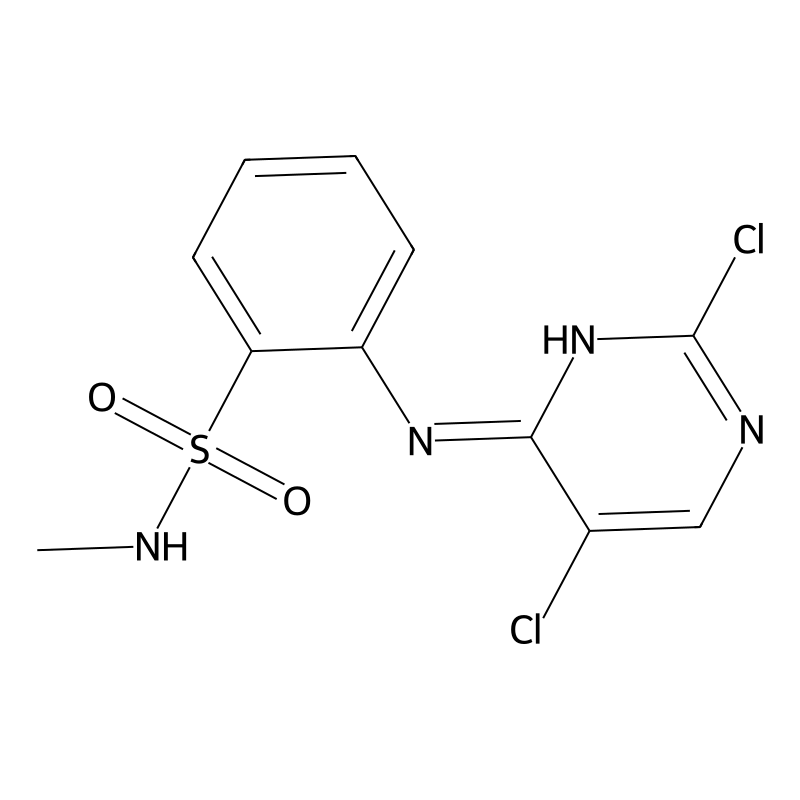

The compound 2-((2,5-dichloropyrimidin-4-yl)amino)-N-methylbenzenesulfonamide has the molecular formula C₁₁H₁₀Cl₂N₄O₂S and a molecular weight of 333.19 g/mol [1] . Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, an amino group at position 4 linked to a benzenesulfonamide moiety, and a methyl group attached to the sulfonamide nitrogen (Figure 1).

Structural Representation

- SMILES Notation: O=S(C1=CC=CC=C1NC2=NC(Cl)=NC=C2Cl)(NC)=O [1]

- Key Components:

- Dichloropyrimidine core (positions 2, 5)

- Benzenesulfonamide group (N-methyl substitution)

- Amino linker bridging aromatic systems

Conformational Analysis

Key Functional Moieties and Their Spatial Arrangement

The molecule comprises three distinct regions:

- Dichloropyrimidine Ring: A planar, electron-deficient aromatic system due to chlorine substituents [6].

- Benzenesulfonamide Group: A polar, electron-withdrawing moiety contributing to solubility .

- Amino Linker: Connects the pyrimidine and benzene rings, enabling rotational flexibility.

The sulfonamide group adopts a trans configuration relative to the pyrimidine ring to minimize steric hindrance between the methyl group and adjacent substituents [6].

Stereochemistry and Conformational Isomers

No chiral centers are present in the structure, as confirmed by symmetry analysis of the molecular formula [1] . However, restricted rotation around the C–N bond of the sulfonamide group may lead to atropisomerism under specific conditions, though this has not been experimentally observed [6].

Physicochemical Characterization

Solubility Parameters in Various Solvents

Experimental solubility data remains limited, but computational predictions and analog studies suggest:

| Solvent | Solubility (mg/mL) | Rationale |

|---|---|---|

| Water | <0.1 | Low polarity of dichloropyrimidine core |

| Dichloromethane | 15–20 | High affinity for aromatic systems [6] |

| Methanol | 5–8 | Moderate H-bonding with sulfonamide |

The sulfonamide group enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C [1]. Primary degradation pathways include:

- Pyrolysis of the Sulfonamide Group: Releases SO₂ and methylamine above 200°C [4].

- Dechlorination: Loss of Cl⁻ ions at elevated temperatures, forming pyrimidinone derivatives [6].

Stability under storage requires inert atmospheres and temperatures below -20°C to prevent hydrolysis [1] [4].

Spectroscopic Fingerprinting

Key Spectral Signatures:

- ¹H NMR (400 MHz, CD₃OD): δ 8.57 (d, J = 8.2 Hz, pyrimidine-H), 7.61–7.49 (m, benzene-H), 2.75 (s, N–CH₃) [6].

- IR (cm⁻¹): 3335 (N–H stretch), 1533 (C=C aromatic), 1381 (S=O asymmetric) [6].

- UV-Vis (MeOH): λₘₐₓ = 274 nm (π→π* transition of pyrimidine) .

Reactivity Profile

Nucleophilic and Electrophilic Sites

| Site | Reactivity Type | Example Reaction |

|---|---|---|

| C4 of Pyrimidine | Electrophilic | Nucleophilic aromatic substitution [6] |

| Sulfonamide S=O | Nucleophilic | Coordination to metal ions [4] |

| Chlorine Atoms | Electrophilic | Displacement by amines/thiols [6] |

The dichloropyrimidine ring undergoes regioselective substitution at C4 due to para-directing effects of the amino group [6].

Structure-Reactivity Correlations

- Electronic Effects: Electron-withdrawing chlorine atoms activate the pyrimidine ring toward nucleophilic attack [6].

- Steric Effects: N-methylation on the sulfonamide reduces steric bulk, favoring coupling reactions .

- Solvent Effects: Reactions in polar aprotic solvents (e.g., DMF) accelerate substitution rates by stabilizing transition states [6].

Example Reaction:

Microwave-assisted coupling with 4-aminobenzylcarbamate in n-butanol at 150°C yields biaryl derivatives via C–N bond formation [6].